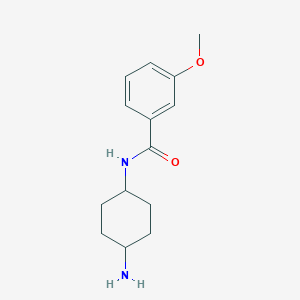
N-(2-Aminoethyl)-N-(methoxycarbonyl)-L-valine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Aminoethyl)-N-(methoxycarbonyl)-L-valine is a synthetic compound that belongs to the class of amino acid derivatives It is characterized by the presence of an aminoethyl group and a methoxycarbonyl group attached to the L-valine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-N-(methoxycarbonyl)-L-valine typically involves the following steps:
Protection of the Amino Group: The amino group of L-valine is protected using a suitable protecting group such as tert-butyloxycarbonyl (Boc).
Introduction of the Aminoethyl Group: The protected L-valine is then reacted with an appropriate reagent to introduce the aminoethyl group. This can be achieved through nucleophilic substitution reactions.
Deprotection: The protecting group is removed to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Aminoethyl)-N-(methoxycarbonyl)-L-valine can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or oximes.
Reduction: Reduction of the methoxycarbonyl group can yield the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction may yield alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(2-Aminoethyl)-N-(methoxycarbonyl)-L-valine involves its interaction with specific molecular targets. The aminoethyl group may interact with enzymes or receptors, while the methoxycarbonyl group may influence its binding affinity and specificity. Detailed studies are required to elucidate the exact pathways and targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-Aminoethyl)-L-valine: Lacks the methoxycarbonyl group, which may affect its reactivity and applications.
N-(Methoxycarbonyl)-L-valine: Lacks the aminoethyl group, which may influence its biological activity.
Uniqueness
N-(2-Aminoethyl)-N-(methoxycarbonyl)-L-valine is unique due to the presence of both the aminoethyl and methoxycarbonyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
630115-40-1 |
|---|---|
Molekularformel |
C9H18N2O4 |
Molekulargewicht |
218.25 g/mol |
IUPAC-Name |
(2S)-2-[2-aminoethyl(methoxycarbonyl)amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C9H18N2O4/c1-6(2)7(8(12)13)11(5-4-10)9(14)15-3/h6-7H,4-5,10H2,1-3H3,(H,12,13)/t7-/m0/s1 |
InChI-Schlüssel |
BDJHABFLXFDECQ-ZETCQYMHSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)O)N(CCN)C(=O)OC |
Kanonische SMILES |
CC(C)C(C(=O)O)N(CCN)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![N-[1-(4-Acetylphenyl)ethenyl]acetamide](/img/structure/B14208036.png)

![2-[(12-Methyltridecyl)oxy]oxane](/img/structure/B14208043.png)



